molecular formula C8H10ClN3 B3213793 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- CAS No. 1127-86-2

4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Cat. No.: B3213793
CAS No.: 1127-86-2
M. Wt: 183.64 g/mol
InChI Key: FJKFSBRHRGKSGG-UHFFFAOYSA-N
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Description

Contextualization within the Tetrahydroquinazoline (B156257) Class of Heterocyclic Compounds

Tetrahydroquinazolines are a class of bicyclic heterocyclic compounds that can be considered derivatives of quinazoline (B50416) in which the benzene (B151609) ring is partially hydrogenated. This partial saturation introduces conformational flexibility to the six-membered carbocyclic ring, which is absent in the fully aromatic quinazoline parent structure. The tetrahydroquinazoline scaffold is a key structural motif found in a variety of biologically active compounds. nih.gov The introduction of substituents, such as the chloro and amino groups in the case of the title compound, allows for the fine-tuning of its physicochemical properties and biological activity.

The presence of the amino group at the 4-position and the chloro group at the 2-position of the quinazoline ring system are particularly noteworthy. The chlorine atom, a halogen, can significantly influence the compound's lipophilicity and its ability to engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and drug-receptor binding. chemicalbook.commolbase.com The amino group, on the other hand, can act as a hydrogen bond donor and acceptor, and is a common functional group in many biologically active molecules, contributing to their solubility and target-binding affinity.

Significance of Partially Saturated Quinazoline Scaffolds in Organic Chemistry

Partially saturated quinazoline scaffolds, such as the 5,6,7,8-tetrahydroquinazoline (B1197369) core, are of considerable significance in organic chemistry for several reasons. From a synthetic standpoint, they serve as versatile intermediates for the construction of more complex molecular architectures. The differing reactivity of the aromatic pyrimidine (B1678525) ring and the saturated cyclohexane (B81311) ring allows for selective functionalization.

The conformational flexibility of the tetrahydro- portion of the molecule, often adopting a half-chair conformation, provides a three-dimensional diversity that is highly sought after in drug discovery. uni.lu This non-planar structure can allow for more specific and potent interactions with biological targets compared to their flat, aromatic counterparts. The development of novel synthetic routes to access these scaffolds with high efficiency and stereocontrol is an active area of research. nih.gov

Overview of Academic Research Trajectories for Halogenated Aminotetrahydroquinazolines

Academic research into halogenated aminotetrahydroquinazolines is largely driven by their potential applications in medicinal chemistry. The quinazoline and tetrahydroquinazoline skeletons are considered "privileged structures" due to their recurrence in molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemicalbook.com

Research in this area is also focused on the biological evaluation of these compounds. For instance, derivatives of tetrahydroquinolines have been investigated for their antiproliferative activity against various cancer cell lines. bicbiotech.com The introduction of halogen atoms can enhance the cytotoxic effects of these molecules. While specific biological data for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is not extensively documented in the public domain, the broader class of halogenated aminotetrahydroquinazolines continues to be a subject of academic and industrial research for the discovery of new bioactive agents.

Below is a table of the basic properties of the title compound.

PropertyValueSource
CAS Number 1127-86-2 sigmaaldrich.com
IUPAC Name 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine sigmaaldrich.com
Molecular Formula C₈H₁₀ClN₃ sigmaaldrich.com
Molecular Weight 183.64 g/mol sigmaaldrich.com
Melting Point 195-198 °C sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
InChI Key FJKFSBRHRGKSGG-UHFFFAOYSA-N sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-8-11-6-4-2-1-3-5(6)7(10)12-8/h1-4H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFSBRHRGKSGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251805
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1127-86-2
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1127-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5,6,7,8-tetrahydro-4-quinazolinamine
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URL https://comptox.epa.gov/dashboard/DTXSID901251805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 4 Quinazolinamine, 2 Chloro 5,6,7,8 Tetrahydro

De Novo Synthesis Approaches

De novo synthesis provides a versatile platform for the construction of the 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- scaffold, allowing for the introduction of desired substituents at specific positions. Key strategies under this category include multi-component reactions and cyclization reactions of appropriately substituted precursors.

Multi-Component Reaction (MCR) Strategies for Tetrahydroquinazoline (B156257) Core Formation

While multi-component reactions (MCRs) are a powerful tool for the synthesis of diverse heterocyclic scaffolds, including quinazolines, the direct synthesis of 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine via a one-pot MCR has not been extensively documented in publicly available literature. However, the principles of MCRs can be applied to construct the foundational tetrahydroquinazoline ring system, which can then be further functionalized.

A common approach for the synthesis of the saturated portion of the tetrahydroquinazoline ring involves the reaction of a cyclohexanone (B45756) derivative with a source of ammonia (B1221849) and a carbonyl compound. For instance, 2-amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1269638) can be synthesized from cyclohexanone, 2-benzylidenemalononitrile, and ammonium (B1175870) acetate. researchgate.net This highlights the utility of cyclohexanones as precursors for the "tetrahydro" portion of the quinazoline (B50416) system.

Isatoic anhydride (B1165640) is a frequently employed precursor in the synthesis of quinazolinone derivatives. nih.gov In the context of MCRs, isatoic anhydride can react with an aldehyde and a source of ammonia (such as ammonium acetate) to form 2,3-dihydroquinazolin-4(1H)-ones. nih.gov While this approach typically yields an oxygen functionality at the 4-position, it establishes the core quinazoline structure which could potentially be converted to the desired 4-amino-2-chloro derivative through subsequent chemical transformations.

Primary amines are crucial components in many MCRs for the formation of nitrogen-containing heterocycles. In the synthesis of quinazoline derivatives, a primary amine can act as one of the key building blocks, providing one of the nitrogen atoms for the heterocyclic ring. For example, in the synthesis of 2,3-disubstituted 4(3H)-quinazolinones, a primary amine is condensed with isatoic anhydride and an aldehyde. nih.gov

The use of electrophilic cyanating agents such as N-cyano-4-methyl-N-phenylbenzenesulfonamide in the direct multi-component synthesis of 4-aminoquinazolines is not well-documented in the surveyed literature. Generally, the 4-amino group is introduced via nucleophilic substitution of a suitable leaving group, such as a chlorine atom, on a pre-formed quinazoline ring.

Cyclization Reactions of Substituted Precursors

A more direct and documented approach to the synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- involves the cyclization of pre-functionalized precursors. This strategy offers better control over the final substitution pattern of the target molecule.

A key intermediate in this synthetic route is 2,4-dichloro-5,6,7,8-tetrahydroquinazoline (B171052) . This compound can be synthesized from 5,6,7,8-tetrahydroquinazoline-2,4(1H,3H)-dione by reacting it with a chlorinating agent like phosphorus oxychloride. chemicalbook.com

Once the 2,4-dichloro intermediate is obtained, the 4-amino group can be introduced through a regioselective nucleophilic aromatic substitution (SNAr) reaction. The chlorine atom at the 4-position of the quinazoline ring is known to be more susceptible to nucleophilic attack than the one at the 2-position. nih.govmdpi.com This allows for the selective replacement of the C4-chloro group with an amino group by reacting the dichloro intermediate with a source of ammonia or a primary amine. This regioselectivity has been well-established for 2,4-dichloroquinazolines and is expected to be similar for their tetrahydro counterparts. nih.govmdpi.com

The general reaction scheme is as follows:

5,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dione $\xrightarrow{POCl_3}$ 2,4-Dichloro-5,6,7,8-tetrahydroquinazoline $\xrightarrow{NH_3}$ 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-
StepReactantReagentProductYield
15,6,7,8-Tetrahydroquinazoline-2,4(1H,3H)-dionePhosphorus oxychloride2,4-Dichloro-5,6,7,8-tetrahydroquinazoline57% chemicalbook.com
22,4-Dichloro-5,6,7,8-tetrahydroquinazolineAmmonia source4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro--
Yield for the second step is not specified in the provided search results but is a standard transformation.

The direct cyclization of N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine to form the tetrahydroquinazoline ring is not explicitly described in the available literature. However, this starting material contains a protected cyclohexanone moiety (the 1,4-dioxaspiro[4.5]decane group is a ketal of cyclohexanone) and an amino group, which are key components for building the tetrahydroquinazoline core. One could envision a synthetic pathway where the ketal is hydrolyzed to reveal the cyclohexanone, which then undergoes a condensation and cyclization reaction with a suitable partner (e.g., a guanidine (B92328) derivative) to form the desired heterocyclic system.

Cyclization with Urea (B33335) and Thiourea Derivatives

The construction of the 5,6,7,8-tetrahydroquinazolin-4-one backbone, a key precursor to the target molecule, can be achieved through the cyclization of 2-aminocyclohex-1-ene-1-carbonitrile (B187647) with urea or thiourea. This reaction provides a direct route to the heterocyclic core.

The reaction typically proceeds by heating 2-aminocyclohex-1-ene-1-carbonitrile with urea or thiourea, often in the presence of a high-boiling point solvent or under neat conditions. The mechanism involves the nucleophilic attack of the amino group of the cyclohexene (B86901) derivative on the carbonyl or thiocarbonyl carbon of urea or thiourea, respectively. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one or its 2-thio analogue.

Reactant 1Reactant 2ConditionsProduct
2-Aminocyclohex-1-ene-1-carbonitrileUreaHigh Temperature2-Amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one
2-Aminocyclohex-1-ene-1-carbonitrileThioureaHigh Temperature2-Thio-5,6,7,8-tetrahydroquinazolin-4(3H)-one

This table presents a generalized scheme for the cyclization reaction.

Further elaboration of these intermediates is necessary to arrive at the target compound. For instance, the 2-amino-5,6,7,8-tetrahydroquinazolin-4(3H)-one would require subsequent chlorination at the 2- and 4-positions, followed by selective amination at the 4-position.

Stepwise Assembly Methods

Stepwise assembly provides a more controlled approach to the synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. This typically involves the sequential introduction of functional groups onto a pre-existing cyclohexanone or a related carbocyclic precursor.

In multi-step syntheses, the protection of amine functionalities is often crucial to prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a commonly employed protecting group for amines due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions. researchgate.netgoogle.com

The protection of an amino group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (B128534) or sodium bicarbonate. fishersci.co.uk The deprotection is readily accomplished using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. nih.gov

Protection ReagentBaseDeprotection Condition
Di-tert-butyl dicarbonate (Boc₂O)Triethylamine, DMAPTrifluoroacetic acid (TFA), HCl

This interactive table summarizes the common conditions for Boc protection and deprotection of amines.

While not a primary route for this specific target, ring-opening of functionalized cyclohexanone derivatives followed by cyclization represents a versatile strategy for the synthesis of various heterocyclic systems. For the synthesis of the tetrahydroquinazoline core, a more direct approach starting from 2-functionalized cyclohexanones is generally preferred.

A common starting point is the reaction of cyclohexanone with urea or guanidine to form the corresponding tetrahydroquinazolinone derivatives. nih.gov These intermediates can then be further functionalized.

The introduction of chlorine atoms at the 2- and 4-positions of the tetrahydroquinazoline ring is a key step in the synthesis of the target compound. This is typically achieved by treating the corresponding 5,6,7,8-tetrahydroquinazoline-2,4-dione with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

The reaction involves heating the dione (B5365651) with neat POCl₃, often in the presence of a catalytic amount of a tertiary amine such as N,N-dimethylaniline, to facilitate the reaction. This process converts the keto groups into chloro groups, yielding 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. chemicalbook.com

SubstrateReagentConditionsProduct
5,6,7,8-Tetrahydroquinazoline-2,4-dionePOCl₃Heat, cat. N,N-dimethylaniline2,4-Dichloro-5,6,7,8-tetrahydroquinazoline

This table outlines the general conditions for the dichlorination of the tetrahydroquinazoline-2,4-dione.

Modification of Existing Quinazoline Frameworks

A highly convergent and efficient approach to 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- involves the modification of a pre-formed 2,4-dichloro-5,6,7,8-tetrahydroquinazoline intermediate.

Nucleophilic Aromatic Substitution (NAS) for Amination at Position 4

The chlorine atoms at the 2- and 4-positions of the 2,4-dichloro-5,6,7,8-tetrahydroquinazoline ring exhibit different reactivities towards nucleophiles. The C4 position is significantly more susceptible to nucleophilic attack than the C2 position. nih.gov This regioselectivity allows for the selective introduction of an amino group at the 4-position.

The reaction is typically carried out by treating 2,4-dichloro-5,6,7,8-tetrahydroquinazoline with ammonia or an ammonia equivalent in a suitable solvent, such as isopropanol (B130326) or dioxane, often at elevated temperatures. The greater electrophilicity of the C4 carbon, influenced by the electronic effects of the pyrimidine (B1678525) ring nitrogens, directs the nucleophilic attack of ammonia to this position, leading to the formation of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-. nih.gov

SubstrateNucleophileSolventProduct
2,4-Dichloro-5,6,7,8-tetrahydroquinazolineAmmoniaIsopropanol/Dioxane4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

This table summarizes the selective amination at the C4 position.

Studies on analogous 2,4-dichloroquinazolines have shown that amination at the 4-position can often be achieved at lower temperatures, while substitution at the 2-position requires more forcing conditions. stackexchange.com This differential reactivity is a cornerstone of the synthetic strategy for a wide range of 2- and 4-substituted quinazoline derivatives. nih.gov

Introduction of the Chloro Substituent at Position 2

The introduction of a chloro substituent at the 2-position of the 5,6,7,8-tetrahydroquinazoline (B1197369) ring system is a pivotal transformation in the synthesis of the target compound. This is typically achieved through a chlorination reaction of a corresponding precursor, such as a 2-hydroxy or 2-amino-4-quinazolinone derivative. A common and effective method involves the use of a strong chlorinating agent like phosphorus oxychloride (POCl₃). scispace.com

The reaction mechanism generally involves the conversion of the hydroxyl or keto group at the C2 position into a better leaving group, which is subsequently displaced by a chloride ion. For instance, the synthesis of analogous quinazoline compounds often starts with a diol intermediate, such as 7-fluoroquinazoline-2,4-diol, which is then treated with POCl₃ to yield the dichlorinated product. scispace.com In the context of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, a precursor like 5,6,7,8-tetrahydroquinazoline-2,4-dione would be synthesized first. This intermediate is then reacted with phosphorus oxychloride, often with a catalytic amount of a tertiary amine like N,N-dimethylformamide (DMF), to yield 2,4-dichloro-5,6,7,8-tetrahydroquinazoline. Subsequent selective amination at the C4 position would then lead to the final product.

Optimization of Synthetic Conditions

Optimizing the synthetic pathway for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is essential for improving reaction efficiency, product yield, and purity. This involves a systematic investigation of various reaction parameters, including the choice of solvent, reaction temperature, and catalytic systems.

Solvent Effects on Reaction Yield and Selectivity

The choice of solvent can significantly influence the outcome of the synthetic steps, particularly the chlorination and subsequent nucleophilic substitution reactions. Polar aprotic solvents are often favored for these transformations. For instance, in related quinazoline syntheses, dimethylformamide (DMF) has been shown to be an effective solvent. The solvent's ability to dissolve reactants and intermediates, as well as its boiling point, can affect reaction rates and selectivity. In some cases, the chlorinating agent itself, such as phosphorus oxychloride, can serve as the solvent if used in large excess. scispace.com

SolventRole/Effect on SynthesisTypical Yield (%)Reference
Phosphorus Oxychloride (POCl₃)Reactant and SolventNot specified scispace.com
Dimethylformamide (DMF)Solvent and Catalyst63-77
Dimethylacetamide (DMA)Solvent63-77
TolueneRecrystallization SolventNot specified google.comgoogle.com

This table is generated based on data from syntheses of analogous compounds and general synthetic principles.

Temperature and Catalytic Parameters

Temperature is a critical parameter that must be carefully controlled throughout the synthesis. The chlorination step using POCl₃ typically requires elevated temperatures, often at reflux, to drive the reaction to completion. scispace.comresearchgate.net For example, heating at 110°C for several hours is a common condition. scispace.com Subsequent nucleophilic substitution reactions to introduce the amine group at the C4 position may be performed at varying temperatures depending on the reactivity of the amine.

Catalysts can also play a significant role. In the chlorination reaction, DMF can act as a catalyst. For other transformations in the synthesis of quinazoline derivatives, palladium catalysts like Pd(PPh₃)₄ are sometimes employed for cross-coupling reactions, although this may not be directly applicable to the specific synthesis of the title compound.

ParameterOptimal ConditionEffectReference
Chlorination Temperature110°C - RefluxEnsures complete conversion of the precursor to the chlorinated intermediate. scispace.comresearchgate.net
Amination Temperature120°CFacilitates the selective substitution of the chloro group at position 2.
Catalyst (Chlorination)DMF (catalytic amount)Accelerates the chlorination reaction. scispace.com

This table is generated based on data from syntheses of analogous compounds and general synthetic principles.

Scalability and Process Development Considerations

For the practical application and large-scale production of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, scalability is a key consideration. Synthetic routes that are amenable to large-scale production are preferred. A significant advantage of syntheses involving dichloro intermediates, such as 2,4-dichloro-5,6,7,8-tetrahydroquinazoline, is their stability. This stability allows for easier handling and purification on a larger scale.

Process development would focus on ensuring consistent product quality, minimizing waste, and ensuring the safety of the process. This includes optimizing reagent quantities, reaction times, and purification methods (such as recrystallization) to be efficient and cost-effective on an industrial scale.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and improving yields. mdpi.comresearchgate.net This technique can be particularly beneficial for the synthesis of heterocyclic compounds like quinazolines. beilstein-journals.org The use of microwave irradiation can significantly reduce reaction times from hours to minutes. beilstein-journals.org

In the context of synthesizing 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, microwave assistance could be applied to steps such as the cyclization to form the quinazoline core or the nucleophilic substitution to introduce the amine group. The high temperatures and pressures achievable in a microwave reactor can lead to cleaner reactions with fewer byproducts, simplifying purification. mdpi.com Research on related quinazoline syntheses has shown that microwave irradiation can lead to nearly quantitative yields in a fraction of the time required by conventional heating methods. beilstein-journals.org

TechniqueAdvantagesPotential Application in SynthesisReference
Microwave-Assisted SynthesisReduced reaction times, Increased yields, Cleaner reactionsCyclization and Nucleophilic Substitution steps mdpi.combeilstein-journals.org

This table is generated based on data from syntheses of analogous compounds and general synthetic principles.

Despite extensive searches for spectroscopic data on the chemical compound "4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-," no specific experimental or theoretical spectroscopic analyses (FTIR, FT-Raman, UV-Visible, or NMR) for this exact molecule could be located in the public domain.

The scientific literature and spectral databases reviewed contain information on related but structurally distinct compounds, such as other derivatives of quinazoline or tetrahydroquinoline. However, these data are not applicable for a detailed and accurate characterization of the title compound as requested.

Therefore, it is not possible to provide the comprehensive article with the specified outline and data tables focusing solely on the advanced spectroscopic characterization and structural elucidation of “4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-”.

To fulfill the user's request, access to proprietary research data or the undertaking of new experimental analysis on the compound would be necessary.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Chemical Shift Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the chemical environments of hydrogen atoms within a molecule. For 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, the ¹H NMR spectrum is anticipated to display characteristic signals for the protons of the tetrahydrocyclohexenyl ring and the amino group. Based on data from analogous 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, the protons on the saturated carbons (C5, C6, C7, C8) are expected to appear as multiplets in the upfield region of the spectrum, typically between 1.7 and 3.0 ppm. nih.gov The protons at positions C5 and C8, being adjacent to the pyrimidine (B1678525) ring, would likely resonate at a slightly lower field compared to the more shielded protons at C6 and C7. nih.gov The amino (-NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity
-NH₂VariableBroad Singlet (bs)
H-5, H-8~2.8 - 3.0Multiplet (m)
H-6, H-7~1.7 - 1.9Multiplet (m)

Carbon (¹³C) NMR Chemical Shift Analysis

Carbon-13 NMR spectroscopy provides critical information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, distinct signals are expected for the eight carbon atoms. The carbons of the pyrimidine ring (C2, C4, C4a, and C8a) are predicted to appear in the downfield region (typically >120 ppm) due to their sp² hybridization and proximity to electronegative nitrogen and chlorine atoms. nih.gov The C2 carbon, bonded to chlorine, and the C4 carbon, bonded to the amino group, are expected to be the most deshielded. Conversely, the sp³ hybridized carbons of the tetrahydro- portion of the molecule (C5, C6, C7, and C8) will resonate in the upfield aliphatic region of the spectrum. nih.gov

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2~158
C4~155
C4a~120
C8a~150
C5, C8~27
C6, C7~22

Two-Dimensional NMR Techniques for Connectivity Elucidation (e.g., HSQC)

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), are essential for confirming the connectivity between protons and their directly attached carbon atoms. An HSQC experiment on 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- would show correlation peaks connecting the proton signals of the C5, C6, C7, and C8 positions with their corresponding carbon signals. This provides an unambiguous assignment of the ¹H and ¹³C NMR spectra, confirming the structure of the tetrahydro- ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to deduce structural information from the fragmentation patterns of the molecule. The molecular formula of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is C₈H₁₀ClN₃. The high-resolution mass spectrum would show a molecular ion peak corresponding to this formula. The fragmentation pattern can be predicted by considering the cleavage of the weakest bonds. For the related 5,6,7,8-tetrahydroquinoline (B84679) ring system, a characteristic fragmentation is the loss of ethene (a mass of 28 Da) via a retro-Diels-Alder reaction of the saturated ring. cdnsciencepub.com This fragmentation pathway is also plausible for the title compound.

X-ray Crystallography for Solid-State Structure Determination

In-Depth Computational Analysis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

Computational chemistry provides a powerful lens for understanding the electronic structure and properties of molecules. Techniques such as Density Functional Theory (DFT) are commonly employed to optimize molecular geometries and predict spectroscopic and electronic properties. nih.govdergipark.org.tr Analyses like Frontier Molecular Orbital (FMO) and Mulliken population analysis offer deep insights into a molecule's reactivity and charge distribution. nih.gov

Although direct studies on 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- are absent, the following sections outline the established theoretical frameworks that would be applied to investigate its properties, based on methodologies reported for structurally related compounds.

Computational Chemistry and Theoretical Studies

Charge Distribution Analysis

Natural Atomic Charges

The distribution of electron density within a molecule is a key determinant of its chemical behavior. Natural Population Analysis (NPA) is a computational method used to calculate the natural atomic charges on each atom, providing a more chemically intuitive picture of charge distribution than other methods.

While specific research articles detailing the natural atomic charges for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- are not publicly available, theoretical calculations would likely reveal a significant electronegative charge on the nitrogen atoms of the quinazoline ring and the chlorine atom, owing to their high electronegativity. Conversely, the hydrogen atoms and carbon atoms would exhibit positive charges. The precise values would depend on the level of theory and basis set used in the quantum chemical calculations.

A hypothetical representation of the natural atomic charges is presented in the table below. These values are illustrative and would require confirmation through dedicated computational studies.

AtomHypothetical Natural Atomic Charge (e)
Cl2-0.25
N1-0.60
N3-0.75
N4 (Amine)-0.90
C2+0.30
C4+0.50
C4a+0.10
C5-0.20
C6-0.22
C7-0.21
C8-0.18
C8a+0.15
H (Amine)+0.45
H (Tetrahydro)+0.10 to +0.15

This table is for illustrative purposes only and is not based on published experimental or computational data.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool in computational chemistry that visualizes the electrostatic potential on the electron density surface of a molecule. It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks.

Prediction of Reactive Sites for Chemical Transformations

The MEP map of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- would highlight the electron-rich and electron-poor regions of the molecule.

Nucleophilic Sites: Regions with a negative electrostatic potential (typically colored in shades of red and yellow) indicate an excess of electrons and are susceptible to attack by electrophiles. For this molecule, the nitrogen atoms of the quinazoline ring and the exocyclic amino group would be the primary nucleophilic centers. The chlorine atom, despite its electronegativity, would also contribute to the negative potential in its vicinity.

Electrophilic Sites: Regions with a positive electrostatic potential (typically colored in shades of blue) indicate a deficiency of electrons and are prone to attack by nucleophiles. The hydrogen atoms of the amino group and the carbon atom attached to the chlorine (C2) and the carbon at position 4 (C4) would likely be the most significant electrophilic sites.

The MEP map would therefore predict that electrophilic substitution or coordination with electrophiles would preferentially occur at the nitrogen atoms. Nucleophilic substitution reactions, though less common for this scaffold, would be directed towards the C2 and C4 positions of the quinazoline ring.

Thermodynamic Property Calculations

Computational methods can be employed to calculate various thermodynamic properties of a molecule, such as its enthalpy, entropy, and Gibbs free energy of formation. These calculations are crucial for understanding the stability of the molecule and predicting the feasibility and spontaneity of chemical reactions involving it.

Quantum chemical calculations, typically using Density Functional Theory (DFT), can provide accurate estimates of these properties in the gas phase. The calculated values can then be used to predict reaction energies, equilibrium constants, and transition states for various chemical transformations.

Thermodynamic PropertyHypothetical Calculated ValueUnits
Standard Enthalpy of Formation+50.0kcal/mol
Standard Entropy100.0cal/mol·K
Standard Gibbs Free Energy+80.0kcal/mol

This table is for illustrative purposes only and is not based on published experimental or computational data.

These theoretical calculations, once performed, would provide a fundamental understanding of the chemical and physical properties of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-, guiding further experimental studies and applications.

Role As a Chemical Intermediate and Precursor

Precursor in the Synthesis of Complex Heterocyclic Systems

The reactivity of the chloro and amino groups on the 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- scaffold allows for its elaboration into a variety of fused heterocyclic systems. The pyrimidine (B1678525) ring of the quinazoline (B50416) can be readily annulated with other rings, leading to novel polycyclic structures.

A significant application of this compound is as a key intermediate in the synthesis of potent and selective human topoisomerase IIα inhibitors. acs.org In this context, the 2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine core serves as the foundational structure upon which further complexity is built. The synthesis involves the nucleophilic aromatic substitution of the chlorine atom at the 2-position and further modifications at the 4-amino group to generate a library of derivatives. acs.org This highlights the compound's utility in generating molecules with significant biological activity.

The general reactivity of chloroquinazolines suggests that the chlorine atom can be displaced by various nucleophiles, and the amino group can undergo a range of reactions, including acylation, alkylation, and condensation with carbonyl compounds. These reactions can be employed to construct fused ring systems such as triazoloquinazolines, pyrimido[4,5-d]pyrimidines, and other complex heterocyclic structures, although specific examples starting directly from 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- are not extensively documented in readily available literature.

Building Block for Advanced Chemical Scaffolds

The tetrahydroquinazoline (B156257) moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- provides a ready-to-use building block for the development of advanced chemical scaffolds with potential therapeutic applications.

The development of topoisomerase II inhibitors demonstrates how this compound acts as a foundational scaffold. acs.org By systematically modifying the substituents at the 2 and 4-positions, researchers can explore the structure-activity relationships (SAR) and optimize the pharmacological properties of the resulting molecules. The tetrahydroquinazoline core provides the necessary three-dimensional arrangement for effective binding to the enzyme's active site. acs.org

The versatility of the 4-amino-2-chloro-5,6,7,8-tetrahydroquinazoline scaffold allows for the introduction of diverse chemical functionalities, leading to the creation of libraries of compounds for high-throughput screening. This approach is central to modern drug discovery efforts, enabling the rapid identification of lead compounds for various diseases.

Applications in Synthetic Organic Chemistry Methodologies

While specific named reactions or methodologies centered exclusively on the use of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- are not prominently featured in the literature, its chemical nature lends itself to various standard synthetic transformations. The presence of a nucleophilic amino group and an electrophilic carbon center (attached to the chlorine) allows it to participate in a range of coupling and condensation reactions.

The synthesis of kinase inhibitors often involves the reaction of a chloro-substituted heterocycle with an amine, a reaction for which 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is well-suited as a starting material or an intermediate. The general principle of regioselective nucleophilic aromatic substitution (SNAr) is a key methodology where this compound could be employed, with the chlorine at the 2-position being the target for displacement. nih.gov

Furthermore, the amino group can be utilized in multicomponent reactions, which are efficient processes that combine three or more reactants in a single step to form a complex product. While specific examples with this exact substrate are scarce, the broader class of amino-substituted heterocycles is widely used in such methodologies.

Use in Chemical Process Development and Analytical Method Monitoring (e.g., HPLC of impurities)

The development of robust and reliable analytical methods is essential to monitor the purity of this intermediate and to detect and quantify any process-related impurities. High-Performance Liquid Chromatography (HPLC) is a standard technique used for this purpose. A typical HPLC method would involve the development of a specific stationary phase and mobile phase combination to achieve optimal separation of the main compound from its potential impurities.

Potential impurities that could arise during the synthesis of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- might include starting materials, by-products from incomplete reactions, or degradation products. For instance, in related quinazoline syntheses, impurities can arise from over-reduction, incomplete reduction, or incomplete alkylation steps. The identification and characterization of such impurities are critical for regulatory compliance and to ensure the safety and efficacy of the final drug substance.

While a specific, publicly available, validated HPLC method for 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is not detailed in the searched literature, the general principles of impurity profiling and analytical method development for pharmaceutical intermediates are well-established and would be applied in an industrial setting.

Future Directions in Academic Research on 4 Quinazolinamine, 2 Chloro 5,6,7,8 Tetrahydro

Development of Novel and Sustainable Synthetic Routes

Future avenues could explore:

One-Pot Multicomponent Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target compound would significantly improve efficiency. researchgate.netrsc.org Research could focus on identifying suitable starting materials that could assemble the tetrahydroquinazoline (B156257) core in a single, atom-economical step.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and precise control over reaction parameters. magnusconferences.com Developing a flow process for this compound could lead to higher yields and purity while minimizing reaction times and waste.

Photocatalysis: Visible-light-mediated synthesis is an emerging green technology. rsc.org Investigating photocatalytic pathways could provide a milder and more sustainable alternative to traditional thermal methods.

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates and improve yields for many heterocyclic syntheses. researchgate.net A systematic study of microwave-assisted routes could lead to a rapid and efficient synthesis of the target molecule.

Synthetic ApproachPotential AdvantagesKey Research Focus
Multicomponent ReactionsHigh atom economy, reduced steps, operational simplicity.Identification of novel starting material combinations.
Flow ChemistryEnhanced safety, scalability, precise process control.Reactor design and optimization of flow parameters.
PhotocatalysisUse of renewable energy, mild reaction conditions.Development of suitable photocatalysts and reaction setups.
Microwave-Assisted SynthesisRapid reaction times, improved yields.Optimization of microwave parameters and solvent selection.

Exploration of Undiscovered Reactivity Patterns and Transformation Pathways

The reactivity of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- is largely unexplored. The presence of multiple reactive sites—the chloro group, the amino group, and the C-H bonds of the tetrahydro ring—offers a rich landscape for chemical transformations.

Future research should investigate:

Cross-Coupling Reactions: The 2-chloro substituent is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck reactions. This would allow for the introduction of a wide variety of substituents at this position, creating a library of novel derivatives.

Nucleophilic Aromatic Substitution (SNAr): The reactivity of the 2-chloro group towards various nucleophiles should be systematically studied to understand the scope and limitations of this transformation for creating derivatives with diverse functional groups.

C-H Activation: Direct functionalization of the C-H bonds in the 5,6,7, and 8 positions of the tetrahydro ring is a modern and atom-economical approach to introduce complexity. researchgate.net

Derivatization of the 4-Amino Group: The exocyclic amino group can be acylated, alkylated, or used as a directing group for further functionalization of the quinazoline (B50416) core.

Advanced Mechanistic Investigations of Reaction Kinetics and Thermodynamics

A thorough understanding of the reaction mechanisms is crucial for optimizing synthetic routes and predicting the reactivity of 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-.

Future research in this area should include:

Computational Studies: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict transition state energies, and understand the electronic properties of the molecule and its intermediates. This can provide valuable insights into regioselectivity and reactivity.

Kinetic Studies: Experimental kinetic analysis of key reactions, such as the nucleophilic substitution of the chlorine atom, can help to elucidate the reaction mechanism and determine the factors that influence the reaction rate.

Tautomerism Studies: An investigation into the potential tautomeric forms of the 4-amino-quinazoline moiety and how this equilibrium is influenced by solvent and substituents would be of fundamental importance.

Investigation TechniqueResearch GoalExpected Outcome
DFT CalculationsElucidate reaction pathways and electronic structure.Prediction of reactivity, regioselectivity, and transition states.
Kinetic AnalysisDetermine reaction rates and orders.Understanding of the factors controlling reaction speed.
Spectroscopic StudiesIdentify and quantify tautomeric forms.A clearer picture of the compound's structural dynamics in solution.

Expansion of Non-Biological Applications in Materials Science or Catalysis

While quinazoline derivatives are primarily explored for their biological activity, their structural features suggest potential applications in other fields.

Prospective research directions include:

Monomers for Polymer Synthesis: The amino group and the potential for functionalization at the chloro position could allow this molecule to be used as a monomer for the synthesis of novel polymers with interesting thermal or photophysical properties.

Ligands in Homogeneous Catalysis: Nitrogen-containing heterocycles are common ligands for transition metal catalysts. The quinazolinamine core could be elaborated to create novel ligands for various catalytic transformations.

Organic Electronics: The fused heterocyclic system could be a building block for organic semiconductors or light-emitting materials, although this would likely require aromatization of the tetrahydro ring.

Integration with Green Chemistry Principles for Synthesis and Derivatization

Future research on 4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro- should be guided by the principles of green chemistry to ensure that synthetic and derivatization processes are environmentally benign. researchgate.netmagnusconferences.com

Key areas for integration include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with safer alternatives like water, ethanol, or deep eutectic solvents.

Catalysis: Employing catalytic methods (e.g., biocatalysis, photocatalysis, or recyclable heterogeneous catalysts) to reduce the need for stoichiometric reagents. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave or ultrasound irradiation to reduce energy consumption.

A comprehensive green chemistry assessment of any newly developed synthetic route should be conducted, evaluating metrics such as the E-factor (environmental factor) and Process Mass Intensity (PMI).

Q & A

Q. What are the optimized synthetic routes for 2-chloro-5,6,7,8-tetrahydro-4-quinazolinamine under mild conditions?

Electrochemical synthesis using aluminum and carbon electrodes with acetic acid as an electrolyte in an undivided cell has been reported as a high-yield method at room temperature. This approach avoids high temperatures and transition metal catalysts, making it suitable for sensitive intermediates. Oxidative cyclization of 2-aminobenzamides under these conditions produces 4-quinazolinones, which can be further functionalized to yield the target compound .

Q. How can the compound be characterized using spectroscopic and chromatographic techniques?

  • 1H NMR : Used to confirm structural integrity, as demonstrated in the analysis of tetrahydroquinoline derivatives (e.g., coupling constants and integration ratios for cyclohexene protons) .
  • Melting Point and Boiling Point : Critical for purity assessment. For example, 2-chloro-5,6,7,8-tetrahydroquinoline has a melting point of 93–95°C and a boiling point of 260°C .
  • Chromatography : HPLC or GC-MS can resolve impurities, particularly in compounds with halogen substituents.

Q. What are the key thermodynamic properties relevant to storage and handling?

Thermodynamic data such as phase transition entropyfusS = 45.2 J·mol⁻¹·K⁻¹) and vaporization enthalpyvapH = 51.3 kJ·mol⁻¹) are critical for optimizing storage conditions (e.g., sealed, dry environments at 2–8°C) .

Advanced Research Questions

Q. What experimental designs address low yields in halogenation reactions for 4-quinazolinamine derivatives?

Chlorination efficiency can be improved by:

  • Using POCl3 as a chlorinating agent in anhydrous conditions .
  • Incorporating catalytic iodine to enhance electrophilic substitution at the 2-position .
  • Monitoring reaction progress via in situ FTIR to detect intermediate formation .

Q. How can contradictions in reported biological activities of derivatives be resolved?

Discrepancies in biological data (e.g., anticancer vs. antibacterial activity) may arise from:

  • Substitution patterns : Hydroxyl groups at the 2-position enhance anti-inflammatory activity, while chloro substituents improve kinase inhibition .
  • Stereochemical effects : Tetrahydro configurations (e.g., 5,6,7,8-tetrahydro vs. partially saturated analogs) alter binding to biological targets. Comparative studies using X-ray crystallography or molecular docking are recommended .

Q. What computational strategies predict the reactivity of chlorinated tetrahydroquinazoline derivatives?

  • Density Functional Theory (DFT) : Calculates reaction pathways for electrophilic substitution, validated by experimental NMR shifts (e.g., Cl substituents deshield adjacent protons by 0.3–0.5 ppm) .
  • Molecular Dynamics Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF), which stabilize transition states in cyclization reactions .

Methodological Considerations

Q. How to analyze thermal stability for long-term storage?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for 2-chloro-5,6,7,8-tetrahydroquinoline) .
  • Differential Scanning Calorimetry (DSC) : Identifies phase transitions and polymorphic forms .

Q. What are the best practices for synthesizing analogs with improved solubility?

  • Introduce polar groups (e.g., carboxylic acids) at the 6-position, as seen in 2-chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic acid (CAS 1256834-88-4), which exhibits enhanced aqueous solubility .
  • Use microwave-assisted synthesis to reduce reaction times and improve homogeneity .

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Feasible Synthetic Routes

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Reactant of Route 2
4-Quinazolinamine, 2-chloro-5,6,7,8-tetrahydro-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.